2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
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Overview
Description
2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a quinoline moiety, and an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This is followed by the conversion of the acid to its corresponding hydrazide using hydrazine hydrate.
Condensation Reaction: The hydrazide intermediate is then subjected to a condensation reaction with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde under reflux conditions in the presence of an acid catalyst. This step results in the formation of the final product, 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted chlorophenoxy compounds.
Scientific Research Applications
2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the quinoline and hydrazide moieties.
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: Contains the quinoline moiety but lacks the chlorophenoxy and hydrazide groups.
Uniqueness
2-(2-Chlorophenoxy)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is unique due to its combination of structural features, which confer a distinct set of chemical reactivities and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
477730-38-4 |
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Molecular Formula |
C18H14ClN3O3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-6-2-4-8-16(14)25-11-17(23)22-20-10-13-9-12-5-1-3-7-15(12)21-18(13)24/h1-10H,11H2,(H,21,24)(H,22,23)/b20-10+ |
InChI Key |
JGUJTIWNPRQWRL-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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